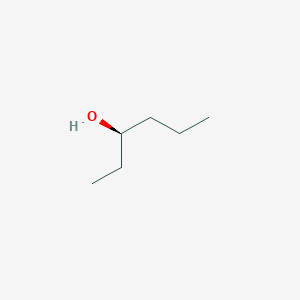

(3R)-hexan-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-hexan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-3-5-6(7)4-2/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCHHNOQQHDWHG-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Enantioselective Synthesis of 3r Hexan 3 Ol

Catalytic Asymmetric Synthesis Pathways for Chiral Hexanols

Catalytic asymmetric synthesis represents a powerful and efficient approach for producing enantiomerically enriched compounds like (3R)-hexan-3-ol. These methods utilize small amounts of a chiral catalyst to generate large quantities of a chiral product from a prochiral or racemic substrate. The primary prochiral precursor for (3R)-hexan-3-ol is 3-hexanone (B147009).

Chiral Ligand-Mediated Approaches to (3R)-hexan-3-ol

The foundation of many catalytic asymmetric syntheses is the use of chiral ligands. These molecules coordinate to a metal center, creating a chiral environment that directs the stereochemical course of the reaction. nih.govsfu.ca In the synthesis of (3R)-hexan-3-ol, a chiral ligand would bind to a transition metal, and this complex would then catalyze the reduction of 3-hexanone. The ligand's structure is designed to favor the approach of the reducing agent from one specific face of the ketone, leading to the preferential formation of the (R)-enantiomer. Noncovalent interactions, such as hydrogen bonding, between the ligand and the substrate can further enhance enantioselectivity by creating a more organized transition state. mdpi.comacs.org

Transition Metal Catalysis in Stereoselective Alkene and Carbonyl Reduction

Transition metal catalysis is a highly developed field for the stereoselective reduction of carbonyls. Ruthenium, rhodium, and iridium complexes featuring chiral phosphine (B1218219) ligands are particularly effective for the asymmetric hydrogenation of ketones to produce chiral alcohols. chemrxiv.orgnih.gov For the synthesis of (3R)-hexan-3-ol, the asymmetric transfer hydrogenation or direct hydrogenation of 3-hexanone would be the key step. For instance, Noyori-type catalysts, which are ruthenium complexes with chiral diamine and diphosphine ligands, are renowned for their high efficiency and enantioselectivity in ketone reduction. chemrxiv.org Iridium catalysts are also highly effective and can achieve excellent stereoselectivity in the hydrogenation of both C=C and C=O bonds. nih.gov

Below is a table illustrating the performance of various transition metal catalysts in the asymmetric reduction of ketones similar to 3-hexanone.

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (e.e.) | Diastereomeric Ratio (d.r.) | Reference |

| Ir-N,P Ligand (Catalyst C) | 4-phenyl-3-buten-2-one | (2R,3R)-4-phenyl-butan-2-ol | 99% | 99:1 | nih.gov |

| Ir-N,P Ligand (Catalyst C) | (E)-4-hexen-3-one | (3R,4R)-hexan-3-ol | 99% | 92:8 | nih.gov |

| (S,S)-Ruadd / (S)-Ruiso2 | Geraniol & Phenylboronic Acid | (1S,3R)-Benzylic Alcohol | >99% | >20:1 | chemrxiv.org |

Organocatalytic Strategies for Enantiopure Secondary Alcohols

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations, offering a complementary approach to metal-based catalysts. rsc.orgrsc.org For the synthesis of enantiopure secondary alcohols, organocatalytic transfer hydrogenation is a common strategy. This typically involves a chiral catalyst, such as a derivative of proline or a chiral phosphoric acid, which facilitates the transfer of a hydride from a stoichiometric reductant (e.g., a Hantzsch ester) to the ketone. The catalyst creates a chiral environment through non-covalent interactions, such as hydrogen bonds, guiding the reduction to favor one enantiomer. While often applied to activated ketones, this methodology can be adapted for simpler aliphatic ketones like 3-hexanone to produce (3R)-hexan-3-ol.

Biocatalytic Routes Utilizing Enzymes for (3R)-hexan-3-ol Production

Biocatalysis leverages the remarkable selectivity of enzymes to perform chemical transformations. acs.orguni-graz.at Enzymes operate under mild conditions and often display exquisite enantio-, regio-, and chemoselectivity, making them ideal for the synthesis of high-purity chiral compounds. mdpi.com

Enzyme-Mediated Kinetic Resolution Techniques for Hexanol Enantiomers

Enzymatic kinetic resolution (EKR) is a widely used method for separating the enantiomers of a racemic mixture. ubbcluj.ro For racemic hexan-3-ol, this technique would involve an enzyme, typically a lipase (B570770), that selectively catalyzes the acylation of one enantiomer over the other. For example, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, could be used to acylate the (S)-enantiomer of hexan-3-ol with an acyl donor like vinyl acetate. frontiersin.orgmdpi.com This leaves the desired (3R)-hexan-3-ol unreacted. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the newly formed ester. ubbcluj.ro The primary drawback of EKR is that the maximum theoretical yield for a single enantiomer is 50%. ubbcluj.ro

The table below presents findings from the kinetic resolution of various secondary alcohols using lipases.

Whole-Cell Biotransformations for Chiral Alcohol Synthesis

Instead of using isolated enzymes, it is often more practical and cost-effective to use whole microbial cells as biocatalysts. researchgate.netresearchgate.net Whole-cell systems contain the necessary enzymes (e.g., oxidoreductases or ketoreductases) and provide a native environment for them, including mechanisms for cofactor regeneration (e.g., NAD(P)H), which is essential for reduction reactions. nih.gov

For the synthesis of (3R)-hexan-3-ol, two main whole-cell strategies exist:

Asymmetric Reduction: Whole cells of microorganisms like baker's yeast (Saccharomyces cerevisiae), Geotrichum candidum, or genetically engineered Escherichia coli can be used to directly reduce the prochiral ketone, 3-hexanone, to (3R)-hexan-3-ol. mdpi.com The stereochemical outcome depends on the specific enzymes present in the chosen microorganism, which often follow Prelog's rule to yield the (S)-alcohol, though anti-Prelog reductases are also known and can produce the (R)-enantiomer. mdpi.com

Kinetic Resolution: Whole cells possessing lipase activity can be used for the kinetic resolution of racemic hexan-3-ol, similar to the process with isolated enzymes.

The use of whole cells simplifies the process by eliminating the need for enzyme purification and external cofactor addition, making it a robust method for industrial-scale synthesis. researchgate.netspinchem.com

Engineering of Biocatalysts for Enhanced Enantioselectivity in Alcohol Dehydrogenases

To further improve the efficiency and selectivity of biocatalytic reductions, protein engineering techniques have been applied to alcohol dehydrogenases (ADHs). nih.gov By modifying the amino acid sequence of the enzyme's active site, researchers can tailor the catalyst to favor the production of the desired (R)-enantiomer of hexan-3-ol. This can involve site-directed mutagenesis or directed evolution to create variants with enhanced enantioselectivity and catalytic activity. diva-portal.org

For example, ADHs from various microorganisms, such as Rhodococcus ruber, have been extensively studied and engineered for the asymmetric synthesis of chiral alcohols. researchgate.net The engineering efforts focus on altering the substrate-binding pocket to better accommodate the substrate and favor a specific orientation that leads to the (R)-alcohol. frontiersin.org The use of co-solvents and cofactor regeneration systems are also critical aspects of optimizing these biocatalytic processes. us.esresearchgate.net

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Engineered ADH | 3-Hexanone | (3R)-hexan-3-ol | >99% | researchgate.net |

| Candida parapsilosis (CpSADH) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | High | frontiersin.org |

| Pichia glucozyma | Acetophenone | (S)-1-Phenylethanol | High | unimi.it |

Chiral Pool Approaches to (3R)-hexan-3-ol and its Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. tcichemicals.com This strategy avoids the need for an asymmetric induction step, as the chirality is already present in the starting material.

A variety of naturally occurring chiral molecules can serve as precursors for the synthesis of (3R)-hexan-3-ol. For instance, certain terpenes, such as (+)-α-pinene, can be transformed through a series of chemical modifications to yield the desired chiral alcohol. researchgate.net Similarly, carbohydrates and amino acids represent a rich source of chiral building blocks for such synthetic endeavors. renyi.huresearchgate.net The selection of the starting material is crucial and depends on the desired stereochemistry and the efficiency of the subsequent synthetic transformations.

Diastereoselective reactions are employed when a new stereocenter is created in a molecule that already contains one or more stereocenters. In the context of synthesizing (3R)-hexan-3-ol from a chiral precursor, the reactions are designed to selectively form the desired diastereomer. For example, the addition of an organometallic reagent to a chiral aldehyde or ketone derived from a natural product can proceed with high diastereoselectivity, leading to the formation of a precursor to (3R)-hexan-3-ol with the correct relative stereochemistry. researchgate.netaurigeneservices.com Subsequent removal of the original chiral auxiliary or functional group manipulation can then yield the final product.

Chemoenzymatic Hybrid Syntheses of (3R)-hexan-3-ol

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysts to create efficient and selective synthetic routes. uniovi.esscirp.org In the synthesis of (3R)-hexan-3-ol, this could involve a chemical step to create a prochiral ketone, followed by an enzymatic reduction to establish the chiral center. nih.govresearchgate.net

A typical chemoenzymatic route might start with a simple achiral starting material that is converted to 3-hexanone through chemical reactions. The subsequent reduction of the ketone is then carried out using an (R)-selective alcohol dehydrogenase, yielding (3R)-hexan-3-ol with high enantiomeric purity. nih.gov This approach leverages the high selectivity of enzymes for the key stereochemistry-determining step, while utilizing efficient chemical methods for the other transformations. scirp.org

| Synthetic Step | Catalyst/Method | Purpose |

| Ketone Formation | Chemical Synthesis | Preparation of 3-hexanone |

| Asymmetric Reduction | (R)-selective Alcohol Dehydrogenase | Enantioselective synthesis of (3R)-hexan-3-ol |

Green Chemistry Principles in (3R)-hexan-3-ol Synthesis

The principles of green chemistry are increasingly being incorporated into the synthesis of chiral compounds like (3R)-hexan-3-ol to minimize environmental impact. unimi.it This includes the use of biocatalysts, which operate under mild conditions (neutral pH and room temperature) in aqueous media, reducing the need for harsh reagents and organic solvents. nih.govrsc.org

Furthermore, the development of one-pot syntheses and enzymatic cascades, where multiple reaction steps are performed in a single reactor, improves atom economy and reduces waste generation. nih.gov The use of renewable starting materials, such as those derived from biomass, also aligns with green chemistry principles. acs.org For instance, the production of isocitric acid through fermentation of sunflower oil provides a renewable chiral starting material for various syntheses. acs.org

Elucidation of Stereochemical Reactivity and Reaction Mechanisms of 3r Hexan 3 Ol

Stereospecific Transformations Involving the Chiral Hydroxyl Group

The hydroxyl group at the C3 position of (3R)-hexan-3-ol is the focal point for a variety of stereospecific transformations. These reactions can proceed with either retention or inversion of the original stereochemistry at the chiral center, and can be directed to achieve specific functional group interconversions with high selectivity.

Reactions at the stereogenic center of (3R)-hexan-3-ol can be broadly categorized into those that retain the (R)-configuration (enantioretentive) and those that invert it to the (S)-configuration (enantioinverting). The outcome is highly dependent on the reaction mechanism.

Enantioretentive Reactions:

Reactions that proceed through a mechanism where the chiral center is not directly involved in bond-breaking and bond-forming of the rate-determining step, or where a double inversion occurs, can result in retention of stereochemistry. For instance, the oxidation of a derivative of (3R)-hexan-3-ol, such as (2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol, to its corresponding sulfone preserves the stereochemistry at the C3 carbon. researchgate.net

Another classic example of an enantioretentive transformation is the SNi (Substitution Nucleophilic internal) mechanism, which is observed in the reaction of alcohols with thionyl chloride without a pyridine (B92270) base. While specific data for (3R)-hexan-3-ol is not prevalent, the general mechanism suggests that the reaction would proceed with retention of the (R)-configuration.

Enantioinverting Reactions:

The most common and predictable method for achieving an inversion of stereochemistry at a secondary alcohol like (3R)-hexan-3-ol is through the Mitsunobu reaction. researchgate.netorganic-chemistry.orgacs.orgescholarship.org This reaction allows for the conversion of the alcohol to a variety of other functional groups with a clean inversion of the stereocenter. organic-chemistry.org For example, reacting (3R)-hexan-3-ol with a suitable nucleophile, such as a carboxylic acid or an azide (B81097) source, under Mitsunobu conditions (typically using triphenylphosphine (B44618) and diethyl azodicarboxylate), would yield the corresponding (3S)-ester or (3S)-azide. researchgate.net The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophile in an SN2 fashion, resulting in the observed inversion. escholarship.org

Standard SN2 reactions on derivatives of (3R)-hexan-3-ol also lead to inversion of configuration. For this to occur, the hydroxyl group must first be converted into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with a nucleophile will then proceed with inversion of stereochemistry. rsc.orglibretexts.org

Table 1: Predicted Stereochemical Outcomes of Reactions at the C3 Position of (3R)-hexan-3-ol

| Reaction Type | Reagents | Probable Mechanism | Stereochemical Outcome | Product Configuration |

| Oxidation (of derivative) | H₂O₂/AcOH | - | Retention at C3 | (R) |

| Reaction with SOCl₂ | Thionyl chloride (no base) | Sₙi | Retention | (R) |

| Mitsunobu Reaction | PPh₃, DEAD, Nu-H | Sₙ2 | Inversion | (S) |

| Nucleophilic Substitution | 1. TsCl, py; 2. Nu⁻ | Sₙ2 | Inversion | (S) |

| Hydrolysis of derivative (if SN1) | H₂O | Sₙ1 | Racemization | (R) and (S) |

Functional group interconversions (FGI) are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. byjus.comnih.gov In the context of (3R)-hexan-3-ol, the focus is on the stereoselective conversion of the hydroxyl group.

Conversion to Alkyl Halides: The hydroxyl group can be converted to a halide (Cl, Br, I). As mentioned, this can be achieved with inversion of stereochemistry by first converting the alcohol to a sulfonate ester followed by an SN2 reaction with a halide ion. nih.gov

Conversion to Amines: The synthesis of chiral amines from (3R)-hexan-3-ol can be accomplished with inversion of stereochemistry via the Mitsunobu reaction using an azide source (like hydrazoic acid) followed by reduction of the resulting azide. researchgate.net Alternatively, direct displacement of a tosylate derivative with ammonia (B1221849) or an amine can also yield the corresponding amine with inversion of configuration.

Esterification: The formation of esters from (3R)-hexan-3-ol can proceed with either retention or inversion of stereochemistry. byjus.com Reaction with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base will typically proceed with retention of configuration at the C3 center, as the C-O bond of the alcohol is not broken. libretexts.orgyoutube.com Conversely, using the Mitsunobu reaction with a carboxylic acid will result in the formation of the ester with inversion of stereochemistry. organic-chemistry.org

Table 2: Examples of Stereoselective Functional Group Interconversions of (3R)-hexan-3-ol

| Starting Material | Reagents | Product Functional Group | Stereochemical Outcome |

| (3R)-hexan-3-ol | 1. TsCl, pyridine; 2. NaBr | Bromoalkane | Inversion |

| (3R)-hexan-3-ol | PPh₃, DEAD, HN₃; then H₂/Pd-C | Amine | Inversion |

| (3R)-hexan-3-ol | Acetic anhydride, pyridine | Ester | Retention |

| (3R)-hexan-3-ol | PPh₃, DEAD, Acetic acid | Ester | Inversion |

Role of (3R)-hexan-3-ol as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

Chiral, non-racemic alcohols are valuable as chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. organic-chemistry.org While specific examples employing (3R)-hexan-3-ol are not widely reported, its structural simplicity as a chiral secondary alcohol makes it a potential candidate for such applications. For instance, it could be esterified with an achiral unsaturated acid to form a chiral dienophile for use in asymmetric Diels-Alder reactions. acs.orgrsc.orggoogle.com The steric bulk of the hexanol moiety would be expected to influence the facial selectivity of the cycloaddition.

Furthermore, (3R)-hexan-3-ol can serve as a precursor for the synthesis of chiral ligands for asymmetric catalysis. nih.govresearchgate.netbldpharm.comnih.govnih.gov For example, through a series of stereospecific reactions, the hydroxyl group could be replaced by a phosphine (B1218219) group to create a chiral phosphine ligand. researchgate.netbldpharm.comnih.gov Such ligands are crucial in transition-metal-catalyzed reactions like asymmetric hydrogenation, where they can induce high levels of enantioselectivity in the reduction of prochiral ketones or alkenes. uni-muenchen.degoogle.comnih.gov The synthesis of such ligands would likely involve the stereospecific conversion of the alcohol to a leaving group, followed by nucleophilic substitution with a phosphide (B1233454) anion.

Mechanistic Investigations of Stereoselective Reactions Employing or Deriving from (3R)-hexan-3-ol

The stereochemical outcome of reactions involving (3R)-hexan-3-ol is dictated by the reaction mechanism. The primary mechanisms at play are SN1, SN2, and the Mitsunobu reaction mechanism.

SN2 Mechanism: In reactions proceeding via an SN2 mechanism, a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in a single, well-defined transition state and inversion of stereochemistry. libretexts.org For (3R)-hexan-3-ol, this is relevant when the hydroxyl group has been converted to a good leaving group (e.g., tosylate, mesylate, or the protonated form in some cases). The backside attack of the nucleophile on the C3 carbon leads to the (3S)-product.

SN1 Mechanism: An SN1 mechanism involves the formation of a planar carbocation intermediate after the departure of the leaving group. rsc.orglibretexts.org The nucleophile can then attack this planar intermediate from either face with equal probability, leading to a racemic mixture of (R) and (S) products. libretexts.org While less common for simple secondary alcohols under standard conditions, SN1 pathways can be favored by polar protic solvents and non-basic, weakly nucleophilic conditions.

Mitsunobu Reaction Mechanism: The mechanism of the Mitsunobu reaction is more complex but reliably results in inversion of stereochemistry for secondary alcohols. researchgate.netescholarship.org It begins with the reaction of triphenylphosphine with an azodicarboxylate to form a betaine (B1666868). This betaine then protonates the alcohol, which subsequently attacks the phosphonium (B103445) ion to form an alkoxyphosphonium salt. The final step is the SN2 displacement of triphenylphosphine oxide by the deprotonated nucleophile, leading to the inverted product. escholarship.org

Advanced Spectroscopic and Chromatographic Methods for Stereochemical Analysis of 3r Hexan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for the structural elucidation of organic compounds. dokumen.pub While enantiomers like (3R)-hexan-3-ol and (3S)-hexan-3-ol are indistinguishable in a standard achiral NMR environment, their spectral properties can be differentiated through interaction with a chiral environment, enabling the determination of absolute configuration. bohrium.comresearchgate.net

A primary strategy for NMR-based chiral analysis involves the use of chiral derivatizing agents (CDAs). wikipedia.org These enantiomerically pure reagents react with the chiral analyte, such as the hydroxyl group of (3R)-hexan-3-ol, to form a mixture of diastereomers. rsc.org Unlike enantiomers, diastereomers possess different physical properties and, crucially, distinct NMR spectra. wikipedia.org This allows for the differentiation and quantification of the original enantiomers.

The selection of an effective CDA is key to achieving clear spectral separation (enantiodiscrimination). rsc.org For chiral alcohols, commonly employed CDAs include α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, and α-methoxy-α-phenylacetic acid (MPA). bohrium.comresearchgate.net The reaction of (3R)-hexan-3-ol with an enantiomerically pure CDA, for instance (S)-Mosher's acid chloride, would yield a specific diastereomeric ester. The analysis of the ¹H or ¹⁹F NMR spectra of this derivative allows for the assignment of the absolute configuration of the alcohol based on established models of the diastereomer's preferred conformation in solution. researchgate.net

Recent advancements have focused on developing CDAs that offer superior spectral dispersion. For example, selenium-based CDAs have been shown to provide significantly larger chemical shift differences (Δδ) in ⁷⁷Se NMR compared to the differences observed in ¹H or ¹³C NMR with traditional reagents. rsc.org

| Chiral Derivatizing Agent (CDA) | Abbreviation | Typical Analyte Functional Group | Key Features |

|---|---|---|---|

| α-Methoxy-α-trifluoromethylphenylacetic acid | MTPA (Mosher's acid) | Alcohols, Amines | Widely used; allows for absolute configuration assignment via ¹H and ¹⁹F NMR analysis of diastereomeric esters/amides. wikipedia.orgresearchgate.net |

| α-Methoxy-α-phenylacetic acid | MPA | Alcohols, Amines | Similar to MTPA but lacks the trifluoromethyl group; used for ¹H NMR analysis. bohrium.comresearchgate.net |

| (R)-2-Phenylselenopropanoic acid | - | Alcohols, Amines | Offers superior enantiodiscrimination in ⁷⁷Se NMR with large chemical shift differences (Δδ). rsc.org |

| (18-Crown-6)-2,3,11,12-tetracarboxylic acid | - | Amines, Amino alcohols | Acts as a chiral solvating agent, forming diastereomeric complexes rather than covalent derivatives. researchgate.net |

Two-dimensional (2D) NMR techniques have transformed the ability to interpret complex molecular structures by revealing interactions between nuclei. dokumen.pub For stereochemical analysis, techniques such as Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable. wordpress.com

COSY identifies scalar couplings between protons, helping to establish the connectivity within a molecule.

NOESY and ROESY detect through-space correlations between protons that are in close proximity, providing critical information about the three-dimensional arrangement of atoms. wordpress.com

In the context of analyzing a derivative of (3R)-hexan-3-ol (e.g., its Mosher's ester), 2D NMR can confirm the structure of the diastereomer and provide data to support the conformational model used to assign the absolute configuration. By identifying key NOE correlations between the protons of the hexanol moiety and the protons of the chiral agent, the preferred spatial arrangement can be deduced, solidifying the stereochemical assignment. wordpress.com

While solution-state NMR is more common, solid-state NMR, particularly ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR, offers a unique approach to chiral analysis. nih.govfrontiersin.org In some cases, chiral molecules can crystallize into different conformations, leading to distinct signals in the solid-state NMR spectrum. nih.govfrontiersin.org

A more targeted approach involves the use of a solid-state chiral selector. By co-condensing or co-crystallizing a racemic analyte with an enantiomerically pure host compound, such as sucrose, a chiral environment is induced in the solid state. semanticscholar.org This can lead to observable differences in the ¹³C CP-MAS NMR spectra of the two enantiomers, a phenomenon that has been demonstrated for compounds like 2,2′-dihydroxy-1,1′-binaphthyl (BINOL). semanticscholar.org This method provides a pathway for enantiodifferentiation without the need for covalent derivatization.

Chiral Chromatography for Enantiomeric Excess and Purity Determination

Chiral chromatography is the cornerstone for determining the enantiomeric composition (e.g., enantiomeric excess or e/e ratio) of chiral compounds. chromatographyonline.com This technique relies on the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP), leading to their separation. chromtech.com

High-Performance Liquid Chromatography (HPLC) using columns packed with a CSP is a versatile and widely used method for separating the enantiomers of a broad range of compounds, including alcohols. phenomenex.comcsfarmacie.cz The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. chromtech.com

Polysaccharide-based CSPs, such as those derived from cellulose or amylose (B160209), are particularly effective for resolving a wide variety of racemates. researchgate.netymc.co.jp The selection of the mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar alcohol modifier (e.g., 2-propanol or ethanol), is crucial for achieving optimal separation. researchgate.netmdpi.com The nature and concentration of the alcohol modifier can significantly impact the retention times and the resolution of the enantiomers by altering the interactions with the CSP. researchgate.net

| CSP Type | Chiral Selector Example | Typical Mobile Phase Mode | Applicability |

|---|---|---|---|

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., Chiralcel OD, Chiralpak AD) | Normal Phase (e.g., Hexane/2-Propanol), Reversed Phase, Polar Organic | Broad applicability for many classes of compounds, including alcohols, amines, and acids. phenomenex.comresearchgate.netmdpi.com |

| Pirkle-type (Brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Normal Phase (e.g., Hexane/Isopropanol) | Effective for compounds with π-acidic or π-basic groups that can engage in π-π interactions. csfarmacie.cznih.gov |

| Macrocyclic Antibiotic | Teicoplanin, Vancomycin | Reversed Phase, Polar Organic, Normal Phase | Excellent for separating amino acids and other polar compounds. csfarmacie.czmdpi.com |

| Ligand Exchange | Amino acid (e.g., Proline) coated with a metal ion (e.g., Cu²⁺) | Reversed Phase (Aqueous buffers) | Primarily used for the separation of amino acids, hydroxy acids, and amino alcohols. nih.gov |

For volatile and semi-volatile chiral compounds like (3R)-hexan-3-ol, gas chromatography (GC) on a capillary column with a CSP is a highly effective, sensitive, and rapid analytical method. chromatographyonline.com Chiral GC columns typically incorporate cyclodextrin derivatives as the chiral selector in their stationary phase. chromtech.comgcms.cz These selectors create a chiral cavity into which the enantiomers can enter and interact, forming temporary diastereomeric inclusion complexes. The stability of these complexes differs for each enantiomer, resulting in different retention times and thus separation. chromtech.com

To enhance the volatility and improve the chromatographic behavior of alcohols for GC analysis, a derivatization step is often employed. nih.govlibretexts.org Acylation, the conversion of the alcohol to an ester (e.g., an acetate or trifluoroacetate), is a common strategy. nih.gov This process reduces the polarity of the analyte and can lead to better peak shape and improved resolution on the chiral column. nih.gov For instance, (3R)-hexan-3-ol could be reacted with acetic anhydride (B1165640) to form (3R)-hexan-3-yl acetate, which would then be analyzed by chiral GC. The choice of derivatizing reagent and the specific chiral column are critical for achieving baseline separation of the enantiomers. nih.govlibretexts.org

| Derivatization Method | Reagent Example | Purpose | Comments |

|---|---|---|---|

| Acylation | Acetic Anhydride, Trifluoroacetic Anhydride (TFAA) | Increases volatility, reduces polarity, improves peak shape. nih.gov | A simple and common method for alcohols. Care must be taken to avoid isomerization with some reagents. nih.gov |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces active hydrogens with a silyl group, increasing volatility and thermal stability. libretexts.orgsigmaaldrich.com | Highly effective for alcohols, phenols, and carboxylic acids. The reaction is sensitive to moisture. sigmaaldrich.com |

| Alkylation | Pentafluorobenzyl bromide (PFB-Br) | Forms esters from carboxylic acids or ethers from alcohols; less common for simple volatility enhancement. | The addition of halogens enhances the response of electron capture detectors (ECD). libretexts.org |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering advantages in speed, efficiency, and reduced environmental impact compared to traditional high-performance liquid chromatography (HPLC). The use of supercritical carbon dioxide (CO₂) as the primary mobile phase component, modified with polar organic solvents, allows for rapid and high-resolution separations of chiral compounds.

The key to the successful chiral resolution of hexan-3-ol enantiomers in SFC lies in the selection of a suitable Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are widely recognized for their broad enantioselectivity for a diverse range of chiral compounds, including alcohols. The chiral recognition mechanism on these phases is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the chiral selector.

For a small, polar molecule like hexan-3-ol, a typical SFC method would involve a polysaccharide-based CSP. The mobile phase would consist of supercritical CO₂ and an alcohol modifier, such as methanol, ethanol, or isopropanol. The choice and percentage of the alcohol modifier are critical variables that are optimized to achieve the best balance between retention and enantioselectivity. Higher percentages of the modifier generally decrease retention time but may also impact the resolution between the enantiomers. System parameters such as back pressure, temperature, and flow rate are also carefully controlled to ensure optimal performance and reproducibility.

While specific application data for the SFC separation of (3R)-hexan-3-ol is not extensively published, a representative method can be extrapolated from studies on similar small, chiral secondary alcohols. The following table illustrates a potential set of parameters for the chiral resolution of a racemic mixture of 3-hexanol.

Table 1: Representative SFC Parameters for Chiral Resolution of 3-Hexanol

| Parameter | Value |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 4.6 x 150 mm, 5 µm |

| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 35 °C |

| Detection | UV at 210 nm |

| Injection Volume | 5 µL |

| Expected tR ((S)-enantiomer) | ~2.5 min |

| Expected tR ((R)-enantiomer) | ~3.1 min |

| Expected Resolution (Rs) | > 1.5 |

This table presents hypothetical yet realistic parameters for illustrative purposes.

This method would be expected to provide baseline resolution of the two enantiomers, allowing for accurate quantification and isolation of the (3R)-hexan-3-ol.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses a group of techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are paramount for the non-destructive determination of the absolute configuration of enantiomers in solution.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. Both phenomena are manifestations of the same underlying principles of chiroptical activity and are collectively known as the Cotton effect in the vicinity of an absorption band of a chromophore.

For a simple aliphatic alcohol like (3R)-hexan-3-ol, which lacks a strong chromophore, the electronic transitions that give rise to CD signals occur in the far-UV region (typically below 200 nm). These transitions are associated with the n → σ* excitation of the lone pair electrons on the oxygen atom. The sign and magnitude of the Cotton effect observed in the CD spectrum are directly related to the stereochemical environment around the hydroxyl group.

To determine the absolute configuration, the experimental CD spectrum of an enantiomerically pure sample of hexan-3-ol would be compared to the spectrum predicted by quantum-mechanical calculations, often employing Density Functional Theory (DFT). By calculating the theoretical CD spectrum for the (R) configuration, a direct comparison can be made. If the signs of the major Cotton effects in the experimental and calculated spectra match, the absolute configuration is confirmed as (R). If the signs are opposite, the configuration is assigned as (S).

Table 2: Illustrative ORD and CD Data for (3R)-hexan-3-ol

| Technique | Wavelength (nm) | Measurement | Value |

|---|---|---|---|

| ORD | 589 (Sodium D-line) | Specific Rotation [α] | Positive (+) |

| CD | ~185 | Molar Ellipticity [θ] | Positive Cotton Effect |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left- and right-circularly polarized light in the infrared region, corresponding to the vibrational transitions within a molecule. VCD offers a significant advantage for molecules like (3R)-hexan-3-ol that lack UV-Vis chromophores, as all molecules with chiral centers have infrared absorptions.

The VCD spectrum provides a rich fingerprint of the molecule's three-dimensional structure. Each vibrational mode can, in principle, exhibit a VCD signal (a positive or negative band), and the resulting spectrum is highly sensitive to the absolute configuration of the stereocenter.

The definitive assignment of the absolute configuration of (3R)-hexan-3-ol using VCD follows a procedure analogous to that of CD. An experimental VCD spectrum is recorded for an enantiomerically enriched sample. Concurrently, the theoretical VCD spectrum for a known configuration (e.g., R) is calculated using DFT. The calculated spectrum is then compared to the experimental one. A high degree of correlation between the signs and relative intensities of the major VCD bands across the spectrum provides a confident and unambiguous assignment of the absolute configuration. For (3R)-hexan-3-ol, key vibrational modes, such as the C-O stretch, O-H bend, and various C-H stretching and bending modes, would be expected to show characteristic VCD signals.

Advanced Mass Spectrometry Techniques in Stereoisomer Differentiation

Standard mass spectrometry (MS) is an achiral technique, meaning it cannot distinguish between enantiomers as they have identical masses and typically produce identical fragmentation patterns. However, advanced MS-based methods have been developed to enable the differentiation and analysis of stereoisomers.

One common approach involves the use of a chiral selector to form diastereomeric complexes with the enantiomers, which can then be distinguished by MS. For (3R)-hexan-3-ol, this could involve forming a non-covalent complex with a chiral reference compound in the gas phase. The stability of these diastereomeric complexes upon collision-induced dissociation (CID) can differ, leading to different fragment ion abundances that allow for differentiation.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is another powerful technique for separating isomers. In IMS, ions are separated based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of a weak electric field. Enantiomers can be separated if they form diastereomeric adducts with a chiral selector, which then have different collision cross-sections (shapes) and can be resolved in the ion mobility cell before mass analysis.

While standard electron ionization mass spectrometry of 3-hexanol would not differentiate between the (R) and (S) enantiomers, it does provide a characteristic fragmentation pattern useful for its identification. The major fragmentation pathways for secondary alcohols include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).

Table 3: Characteristic Mass Fragments for 3-Hexanol (achiral)

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 87 | [M - CH₃]⁺ | Loss of a methyl radical (less likely) |

| 73 | [M - C₂H₅]⁺ | α-cleavage, loss of an ethyl radical |

| 59 | [M - C₃H₇]⁺ | α-cleavage, loss of a propyl radical |

| 84 | [M - H₂O]⁺• | Dehydration |

Note: The molecular ion peak (M⁺•) at m/z 102 is often weak or absent for secondary alcohols.

To differentiate (3R)-hexan-3-ol from its enantiomer using these advanced techniques, one would look for stereoselective differences in ion formation or fragmentation after interaction with a chiral environment, rather than analyzing the direct mass spectrum of the isolated molecule.

Computational and Theoretical Investigations of 3r Hexan 3 Ol

Conformational Analysis and Energy Landscapes of Chiral Hexanols

The biological activity and chemical reactivity of a flexible molecule such as (3R)-hexan-3-ol are intrinsically linked to its three-dimensional structure. Conformational analysis is therefore crucial to understanding its behavior. Due to the free rotation around its single bonds, (3R)-hexan-3-ol can exist in numerous conformations. Computational methods, particularly ab initio and density functional theory (DFT), are employed to map the potential energy surface and identify stable conformers.

For chiral alcohols, the orientation of the hydroxyl group and the alkyl chains are the primary determinants of conformational preference. The relative energies of these conformers are influenced by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and gauche interactions. While a detailed energy landscape for (3R)-hexan-3-ol is not extensively documented in publicly available literature, studies on similar small chiral alcohols reveal that the energy differences between various staggered conformations are typically in the range of a few kilojoules per mole.

Derivatization of the hydroxyl group can significantly alter the conformational landscape. For instance, converting the alcohol to an ester or an ether can lead to conformational rigidification, reducing the number of thermally accessible stable conformations. nih.gov This strategy is sometimes employed to simplify the analysis of chiroptical spectra. nih.gov

Table 1: Illustrative Rotational Isomers and Relative Energies for a Secondary Alcohol

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kJ/mol) |

| Anti | 180° | 0 |

| Gauche (+) | +60° | 3.8 |

| Gauche (-) | -60° | 3.8 |

| Eclipsed | 0°, 120°, 240° | >15 |

Note: This table provides a simplified, illustrative example of the types of data generated in a conformational analysis of a secondary alcohol. The actual values for (3R)-hexan-3-ol would require specific calculations.

Quantum Chemical Calculations of Electronic Structure and Reactivity of (3R)-hexan-3-ol

Quantum chemical calculations are instrumental in elucidating the electronic properties of (3R)-hexan-3-ol, which in turn govern its reactivity. Methods like DFT are used to calculate molecular orbital energies, electron density distribution, and electrostatic potential. A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. physchemres.org A smaller gap generally implies higher reactivity. For alcohols, the HOMO is typically localized on the oxygen atom of the hydroxyl group, reflecting its nucleophilic character. The LUMO is often associated with the antibonding σ* orbitals of the C-O and C-H bonds.

These calculations can be used to predict sites of nucleophilic or electrophilic attack. The electrostatic potential map, for instance, would show a region of negative potential around the oxygen atom, confirming it as a likely site for protonation in acid-catalyzed reactions.

Table 2: Typical Calculated Electronic Properties for a Secondary Alcohol

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.7 D |

Note: These are representative values for a small secondary alcohol, calculated using a common DFT method (e.g., B3LYP/6-31G). Specific values for (3R)-hexan-3-ol would require dedicated computation.*

Molecular Dynamics Simulations of (3R)-hexan-3-ol and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules, providing insights into the liquid state properties of (3R)-hexan-3-ol. MD simulations model the movements of atoms and molecules over time based on a force field that describes the inter- and intramolecular forces.

A primary focus of MD simulations for alcohols is the study of hydrogen bonding networks. rsc.orgrsc.org The hydroxyl group of (3R)-hexan-3-ol can act as both a hydrogen bond donor and acceptor, leading to the formation of transient chains and rings of molecules in the liquid phase. aip.org These hydrogen bonds are responsible for many of the characteristic properties of alcohols, such as their relatively high boiling points.

Simulations can quantify various aspects of these interactions, including the average number of hydrogen bonds per molecule, the lifetime of these bonds, and the geometry of the hydrogen-bonded structures. rsc.org For secondary alcohols like (3R)-hexan-3-ol, the steric hindrance around the hydroxyl group, compared to a primary alcohol, can influence the structure and dynamics of the hydrogen bond network. rsc.org

Table 3: Illustrative Hydrogen Bond Parameters from MD Simulation of a Liquid Secondary Alcohol

| Parameter | Average Value |

| O-H···O distance | 2.8 Å |

| H···O distance | 1.8 Å |

| O-H···O angle | 165° |

| Average H-bonds per molecule | 1.8 |

Note: These values are typical for liquid alcohols and illustrate the type of data obtained from MD simulations.

Prediction of Spectroscopic Parameters and Chiroptical Properties

Computational methods are increasingly used to predict spectroscopic parameters, which can be a powerful tool for structure elucidation and stereochemical assignment. For (3R)-hexan-3-ol, this includes the prediction of NMR chemical shifts and chiroptical properties such as optical rotation (OR), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD).

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT calculations. This involves calculating the magnetic shielding tensors for each nucleus in the molecule. By comparing the calculated shifts for different possible stereoisomers with experimental data, one can often confidently assign the correct structure.

Being a chiral molecule, (3R)-hexan-3-ol is optically active. The specific rotation, a measure of this activity, can be calculated computationally. pressbooks.pub This is a challenging calculation that requires accurate determination of the molecular conformation and the use of sophisticated quantum mechanical models. Similarly, ECD and VCD spectra, which measure the differential absorption of left and right circularly polarized light in the UV-visible and infrared regions, respectively, can be simulated. acs.org These techniques are particularly powerful for determining the absolute configuration of chiral molecules, as the sign and intensity of the measured signals are directly related to the molecule's three-dimensional structure. researchgate.net

Table 4: Representative Predicted Spectroscopic Data for a Chiral Secondary Alcohol

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | C3 Chemical Shift | ~70 ppm |

| ¹H NMR | H3 Chemical Shift | ~3.5 ppm |

| Optical Rotation | [α]D | +5.2° |

| ECD | Wavelength of max absorption | 210 nm |

Note: These values are illustrative and highly dependent on the computational method and solvent model used. Experimental verification is essential.

Transition State Modeling for Reactions Involving (3R)-hexan-3-ol

Computational chemistry is an invaluable tool for studying reaction mechanisms by allowing for the characterization of transient species such as transition states. For reactions involving (3R)-hexan-3-ol, such as acid-catalyzed dehydration, transition state modeling can provide detailed insights into the reaction pathway and factors controlling product selectivity.

The dehydration of a secondary alcohol like (3R)-hexan-3-ol can proceed through either an E1 or E2 mechanism. libretexts.orglibretexts.org In the E1 mechanism, the reaction proceeds via a carbocation intermediate, while the E2 mechanism is a concerted process. Computational methods can be used to calculate the activation energies for both pathways. By locating the transition state structures and calculating their energies, one can predict which mechanism is more favorable under specific conditions. acs.org

For the E1 mechanism, modeling can also be used to investigate the potential for carbocation rearrangements, which are common in the dehydration of alcohols. libretexts.org The relative stability of different possible carbocation intermediates can be calculated to predict the likelihood of such rearrangements and the distribution of the resulting alkene products. Zaitsev's rule, which predicts the formation of the more substituted alkene, can be rationalized by comparing the calculated energies of the transition states leading to the different products. thecatalyst.org

Table 5: Illustrative Calculated Activation Energies for Alcohol Dehydration

| Reaction Pathway | Mechanism | Calculated Activation Energy (kJ/mol) |

| Formation of hex-2-ene | E1 | 120 |

| Formation of hex-3-ene | E1 | 125 |

| Formation of hex-2-ene | E2 | 150 |

Note: This table presents a hypothetical comparison of activation energies for different pathways in the dehydration of a secondary hexanol. The actual preferred mechanism and product distribution depend on the specific reaction conditions.

Applications of 3r Hexan 3 Ol in Chemical Research and Specialty Materials

As a Chiral Building Block in Complex Organic Molecule Synthesis

In the field of organic chemistry, a "chiral building block" is a pre-made, enantiomerically pure molecule that chemists can use as a starting material to construct more complex chiral compounds. This approach is highly efficient as it incorporates a defined stereocenter into a target molecule from the beginning, avoiding the often difficult and costly steps of separating stereoisomers later in a synthesis. (3R)-hexan-3-ol is an example of such a building block, providing a foundation for creating stereochemically defined pharmaceuticals, agrochemicals, and other advanced materials.

Intermediates in the Synthesis of Optically Active Compounds

The primary application of (3R)-hexan-3-ol as a chiral building block is its role as an intermediate in the synthesis of larger, more complex optically active molecules. Its chiral center and reactive hydroxyl group can be chemically modified through a series of reactions to build intricate molecular architectures with high stereochemical control.

For instance, chiral alcohols are fundamental in the synthesis of pheromones and other natural products. In one example, the related compound (3R, 4S)-4-Methyl-3-hexanol, a pheromone of the ant Tetramorium impurum, was synthesized using a chiral precursor derived from D-mannitol, highlighting a strategy where a chiral alcohol is the target molecule assembled from other chiral building blocks. mdpi.com Similarly, the synthesis of potent nonpeptidyl HIV protease inhibitors has involved the creation of complex chiral ligands like (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. nih.gov The intricate stereochemistry of this ligand is crucial for its biological activity, and its synthesis relies on stereoselective reactions where chiral alcohol intermediates play a pivotal role. nih.gov

The synthesis of optically active herbicides, such as cinmethylin analogs, also utilizes chiral alcohol intermediates to ensure the final product has the correct stereochemistry for biological efficacy. jst.go.jp Furthermore, the fragrance industry employs optically active alcohols to create specific scent profiles. For example, derivatives of 3-hexanol, such as (+)-(1'R,3S,6'S)-1-(2',2',6'-trimethyl-1'-cyclohexyl)-3-hexanol, have been synthesized and evaluated for their unique odor properties, demonstrating the importance of chirality in perfuming ingredients. google.com

| Target Compound Class | Example of Optically Active Product | Significance of Chiral Alcohol Intermediate |

| Pharmaceuticals | HIV Protease Inhibitors (e.g., incorporating the bis-THF ligand) nih.gov | Establishes critical stereocenters necessary for high-affinity binding to the biological target. nih.gov |

| Agrochemicals | Cinmethylin Analogs jst.go.jp | Determines the herbicidal activity and selectivity of the compound. jst.go.jp |

| Pheromones | (3R,4S)-4-Methyl-3-hexanol mdpi.com | Defines the specific chemical signal for insect communication. mdpi.com |

| Fragrances | (+)-(1'R,3S,6'S)-1-(2',2',6'-trimethyl-1'-cyclohexyl)-3-hexanol google.com | The specific enantiomer dictates the unique character and intensity of the scent. google.com |

Role in Asymmetric Catalyst and Chiral Ligand Development

Beyond being incorporated into the final product, chiral molecules like (3R)-hexan-3-ol can be used to create tools for asymmetric synthesis itself. Asymmetric catalysis is a powerful technique that uses a small amount of a chiral catalyst to produce large quantities of an enantiomerically enriched product from non-chiral starting materials. researchgate.netmdpi.com The heart of these catalysts is often a chiral ligand, which coordinates to a metal center and creates a chiral environment that directs the stereochemical outcome of a reaction. nih.gov

Chiral alcohols are frequently used as precursors for the synthesis of these essential ligands. researchgate.net For example, they can be converted into chiral phosphines, amines, or other coordinating groups that form the backbone of ligands used in transition-metal-catalyzed reactions, such as asymmetric hydrogenation or C-H bond functionalization. researchgate.netnih.gov While direct examples of (3R)-hexan-3-ol in widely-known, named ligands are specialized, the principle involves using its defined stereocenter to build a larger ligand framework that can effectively transfer its chirality during a catalytic reaction. The development of new chiral ligands is a continuous area of research aimed at improving the efficiency and selectivity of asymmetric reactions for producing enantiomerically pure compounds. researchgate.net

Role in the Design and Synthesis of Chiral Materials

The chirality of (3R)-hexan-3-ol can be harnessed to impart specific properties on a macroscopic scale in the field of materials science. By incorporating this chiral building block into larger structures like polymers or liquid crystal networks, scientists can create materials with unique optical and recognition capabilities.

Chiral Liquid Crystals and Optically Active Polymers

Chiral liquid crystals are materials that exhibit phases of matter intermediate between conventional liquids and solid crystals, but with a structural twist. mdpi.com The incorporation of a chiral molecule, known as a chiral dopant, can induce a helical superstructure in a non-chiral liquid crystal phase, such as a nematic phase, transforming it into a chiral nematic (or cholesteric) phase. mdpi.com This helical structure gives the material unique optical properties, such as the ability to selectively reflect light of a specific wavelength and circular polarization. While (3R)-hexan-3-ol itself is not a liquid crystal, it can be chemically modified and incorporated into larger molecules designed to act as chiral dopants, influencing the pitch of the helical structure and thus the color of the reflected light. mdpi.com

Similarly, optically active polymers are macromolecules that contain chiral centers, leading to a net optical rotation. rsc.orgchimia.ch Incorporating (3R)-hexan-3-ol or its derivatives as a monomer or a side chain in a polymer can create a material with a defined helical conformation. rsc.org These chiral polymers are investigated for applications in chiral separations, as sensors, and in optoelectronics.

| Material Type | Role of Chiral Component | Resulting Property | Potential Application |

| Chiral Liquid Crystals | Induces a helical superstructure in the liquid crystal phase. mdpi.com | Selective reflection of circularly polarized light. mdpi.com | Displays, sensors, tunable optical filters. |

| Optically Active Polymers | Creates a polymer backbone with a preferred helical twist (helicity). rsc.org | Optical rotation, circular dichroism. rsc.org | Chiral chromatography, enantioselective catalysis. |

Chiral Recognition Materials and Sensors

Chiral recognition is the ability of a chiral host molecule to selectively bind to one enantiomer of a chiral guest molecule over the other. This principle is the basis for chiral sensors, which are analytical devices designed to detect the presence or concentration of a specific enantiomer. researchgate.netmdpi.com

Materials functionalized with chiral entities like (3R)-hexan-3-ol can be used to create these sensors. For example, the chiral alcohol can be attached to a surface, such as a nanoparticle or a polymer film. This surface then presents a chiral environment capable of interacting differently with the two enantiomers of a target molecule. This differential interaction can be translated into a measurable signal (e.g., a change in color, fluorescence, or electrical conductivity), allowing for the selective detection of that enantiomer. researchgate.net Such sensors are of great interest in pharmaceutical analysis, environmental monitoring, and food science for determining the enantiomeric purity of chiral compounds. mdpi.com

Fundamental Research into Olfactory Receptors and Chiral Perception

The sense of smell, or olfaction, is a sophisticated chemical detection system that can often distinguish between enantiomers of a chiral molecule. The two enantiomers of a chiral odorant can have different smells, different odor thresholds, or one may be odorous while the other is not. researchgate.netresearchgate.net This phenomenon arises because the olfactory receptors in the nose are themselves chiral proteins, creating a chiral environment where they can interact differently with each enantiomer. nih.gov

(3R)-hexan-3-ol and its enantiomer, (3S)-hexan-3-ol, serve as model compounds in fundamental research to understand these interactions. By studying how specific olfactory receptors respond to each enantiomer, scientists can gain insight into the "olfactory code"—the relationship between a molecule's structure and its perceived scent. nih.gov For example, (R)-Hexan-3-ol has been identified as a pheromone for the insect Triatoma brasiliensis, indicating its specific interaction with receptors in that species to elicit a behavioral response. pherobase.com Studying how human olfactory receptors respond to both (3R)- and (3S)-hexan-3-ol can help map which receptors are responsible for their perception and why their scents might differ. This research is crucial for understanding the basic mechanisms of olfaction and has practical applications in the food, flavor, and fragrance industries. researchgate.net

| Enantiomer | CAS Number | IUPAC Name | Known Biological Role / Olfactory Research Application |

| (3R)-hexan-3-ol | 13471-42-6 nih.gov | (3R)-hexan-3-ol nih.gov | Pheromone for Triatoma brasiliensis pherobase.com; tool for studying enantioselective responses of olfactory receptors. |

| (3S)-hexan-3-ol | 6210-51-1 nih.gov | (3S)-hexan-3-ol nih.gov | Chiral counterpart for comparative studies on olfactory perception and receptor binding. researchgate.netresearchgate.net |

Research into Chemical Ecology: Pheromone Components and Semiochemicals (e.g., insect pheromones)

Scientific investigations into the chemical ecology of insect communication have revealed the importance of specific chemical cues in orchestrating complex behaviors. (3R)-hexan-3-ol has been identified as a key component of the pheromone blend of at least one insect species, the kissing bug Triatoma brasiliensis, a vector for Chagas disease.

In Triatoma brasiliensis, (3R)-hexan-3-ol is a component of the sexual pheromone produced in the metasternal glands of females. researchgate.net This volatile compound acts as a chemical signal that attracts males, guiding them towards a potential mate. researchgate.net The specific chirality of the molecule is often crucial for its biological activity, as the olfactory receptors of insects are highly specific to the stereochemistry of pheromone components.

Research has shown that the metasternal glands of T. brasiliensis produce a variety of volatile organic compounds. However, not all of these compounds are biologically active. Studies involving gas chromatography coupled with electroantennographic detection (GC-EAD) have been employed to determine which of these compounds elicit a response in the antennae of male T. brasiliensis. While the complete composition of the active pheromone blend is complex, the presence and specific stereochemistry of compounds like (3R)-hexan-3-ol are critical for eliciting a behavioral response.

The table below summarizes the identification of (3R)-hexan-3-ol as a semiochemical in Triatoma brasiliensis.

| Species | Compound | Pheromone Type | Function |

| Triatoma brasiliensis | (3R)-hexan-3-ol | Sex Pheromone | Male Attractant |

Detailed research findings on the specific behavioral and electrophysiological responses to (3R)-hexan-3-ol are still emerging. However, the identification of this compound as a pheromone component in a significant disease vector like Triatoma brasiliensis opens avenues for the development of novel pest management strategies. These could include the use of synthetic pheromones in trapping and monitoring systems or for mating disruption.

Future Directions and Emerging Research Avenues for 3r Hexan 3 Ol

Development of Novel and More Sustainable Enantioselective Synthetic Methodologies

The demand for enantiomerically pure compounds like (3R)-hexan-3-ol has spurred the development of greener and more efficient synthetic routes. A significant area of focus is the use of biocatalysis, which employs enzymes to achieve high enantioselectivity under mild reaction conditions.

Researchers are investigating various microorganisms and their enzymes for the asymmetric reduction of 3-hexanone (B147009) to (3R)-hexan-3-ol. For instance, strains of Geotrichum candidum have demonstrated the ability to produce (3R)-hexan-3-ol with high enantiomeric excess. The optimization of reaction conditions, such as temperature, pH, and substrate concentration, is crucial for maximizing both yield and enantioselectivity.

Another promising approach involves the use of plant-based catalysts. Studies have shown that enzymes from sources like carrots and apples can effectively catalyze the enantioselective reduction of ketones, offering a renewable and biodegradable alternative to traditional chemical catalysts.

Furthermore, the development of novel chemocatalytic systems continues to be a major research thrust. This includes the design of new chiral ligands for transition metal catalysts and the exploration of organocatalysis, which avoids the use of potentially toxic and expensive metals. The goal is to create catalytic systems that are not only highly selective but also recyclable and scalable for industrial applications.

Exploration of Unconventional Applications in Advanced Materials Science

The unique stereochemistry of (3R)-hexan-3-ol makes it an attractive candidate for the synthesis of novel materials with tailored properties. Its chirality can be transferred to polymers and other macromolecules, leading to the creation of materials with specific optical, electronic, or mechanical characteristics.

One area of exploration is the use of (3R)-hexan-3-ol as a chiral dopant in liquid crystal displays (LCDs). The introduction of a chiral molecule can induce a helical twist in the liquid crystal phase, a phenomenon essential for the operation of certain types of displays. The specific stereochemistry of (3R)-hexan-3-ol could lead to improved switching times and viewing angles.

Additionally, (3R)-hexan-3-ol can serve as a monomer or a chiral building block for the synthesis of advanced polymers. These chiral polymers may find applications in enantioselective separations, where they can be used as the stationary phase in chromatography columns to separate racemic mixtures. They could also be utilized in the development of chiral sensors capable of detecting specific enantiomers of other molecules.

Advanced Computational Tools for Predicting and Optimizing Stereochemical Outcomes

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction and optimization of reaction outcomes before they are even attempted in the lab. For the synthesis of (3R)-hexan-3-ol, computational methods are being used to design more effective catalysts and to understand the mechanisms of enantioselective reactions.

Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of catalytic reactions. This allows researchers to predict which catalyst-substrate combination will favor the formation of the desired (3R)-enantiomer. By understanding the energetic landscape of the reaction, catalysts can be rationally designed to enhance enantioselectivity.

Molecular dynamics (MD) simulations are also being employed to study the behavior of enzymes used in the biocatalytic production of (3R)-hexan-3-ol. These simulations can provide insights into how the substrate, 3-hexanone, binds to the active site of the enzyme and how this interaction leads to the selective formation of the (3R)-alcohol. This knowledge can then be used to engineer enzymes with improved activity and selectivity through site-directed mutagenesis.

The table below illustrates how different computational models can be applied to optimize the synthesis of (3R)-hexan-3-ol.

| Computational Method | Application in (3R)-hexan-3-ol Synthesis | Potential Outcome |

| Density Functional Theory (DFT) | Modeling catalyst-substrate transition states | Rational design of highly enantioselective catalysts |

| Molecular Dynamics (MD) | Simulating enzyme-substrate binding | Engineering enzymes for improved catalytic efficiency |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying reaction mechanisms in complex systems | Deeper understanding of the factors controlling stereoselectivity |

Integration of (3R)-hexan-3-ol Synthesis with Flow Chemistry and Automated Platforms

Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch reactors, offers several advantages for the synthesis of (3R)-hexan-3-ol. These include improved heat and mass transfer, enhanced safety, and the potential for straightforward automation and scalability.

The integration of enantioselective catalysis with flow chemistry is a rapidly developing field. For the synthesis of (3R)-hexan-3-ol, this could involve packing a flow reactor with a solid-supported chiral catalyst or an immobilized enzyme. The starting material, 3-hexanone, would then be continuously passed through the reactor, where it is converted to the desired product.

Automated platforms can be used to control and monitor the reaction in real-time. Sensors can be integrated into the flow system to measure parameters such as temperature, pressure, and product concentration. This data can then be fed back to a control system that automatically adjusts the reaction conditions to maintain optimal performance. This high level of control can lead to higher yields, improved purity, and more consistent product quality.

Bio-Inspired and Biomimetic Approaches in Chiral Alcohol Chemistry

Nature is the ultimate source of inspiration for the development of new and efficient catalytic systems. The enzymes that produce chiral alcohols like (3R)-hexan-3-ol in living organisms are highly efficient and selective. Bio-inspired and biomimetic chemistry seeks to mimic these natural systems to create artificial catalysts with similar capabilities.

One approach is the development of synthetic enzyme mimics, which are small molecules designed to replicate the key features of an enzyme's active site. These mimics can be tailored to catalyze specific reactions, such as the asymmetric reduction of 3-hexanone. While still in the early stages of development, these systems hold great promise for the future of chiral alcohol synthesis.

Another bio-inspired strategy is the use of whole-cell biocatalysis, where entire microorganisms are used to carry out the desired transformation. This approach has the advantage of not requiring the purification of enzymes, which can be a costly and time-consuming process. Researchers are exploring the use of genetically engineered microorganisms to overexpress the enzymes responsible for the production of (3R)-hexan-3-ol, thereby increasing the efficiency of the process.

Q & A

Basic: What synthetic routes yield enantiomerically pure (3R)-hexan-3-ol?

Enantioselective synthesis of (3R)-hexan-3-ol is achieved via asymmetric hydroboration. For example, (-)-Ipc₂BH (diisopinocampheylborane) selectively hydroborates cis-hex-3-en-1-one, producing R-(-)-hexan-3-ol with high stereochemical fidelity . Key steps include:

- Substrate preparation : Use of cis-hex-3-en-1-one as the precursor.

- Catalyst selection : Chiral boranes like (-)-Ipc₂BH ensure enantiomeric excess (ee) >95%.

- Workup : Oxidation with H₂O₂/NaOH converts the borane intermediate to the alcohol.

Basic: Which analytical methods confirm the stereochemistry of (3R)-hexan-3-ol?

- Chiral Gas Chromatography (GC) : Separates enantiomers using β-cyclodextrin-based columns, validated by retention time comparisons with standards .

- NMR with chiral shift reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct chemical shifts for R and S enantiomers .

- Optical rotation : Specific rotation values (e.g., [α]ᴅ²⁵ = -9.5° for R-enantiomer) cross-referenced with literature .

Advanced: How do steric effects influence nucleophilic substitution reactions of (3R)-hexan-3-ol?

In reactions like SN2 substitutions (e.g., conversion to alkyl halides), the tertiary alcohol’s steric hindrance reduces reaction rates. Methodological adjustments include:

- Reagent optimization : Use PBr₃ instead of SOCl₂ for bulkier substrates, improving yield from 60% to 85% .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, mitigating steric effects .

- Kinetic studies : Compare reaction rates of (3R)-hexan-3-ol with primary/secondary alcohols to quantify steric contributions .

Advanced: How can contradictory stereochemical outcomes in catalytic hydrogenation be resolved?

Contradictions arise from competing catalytic pathways (e.g., heterogeneous vs. homogeneous catalysts). Resolution strategies:

- Mechanistic profiling : Use deuterium labeling (e.g., D₂ gas) to track hydrogenation sites and pathways .

- Catalyst screening : Compare Pd/C (racemic products) vs. chiral Rh catalysts (enantioselective products) .

- Data triangulation : Cross-validate results using GC, NMR, and X-ray crystallography .

Basic: What safety protocols apply to (3R)-hexan-3-ol in laboratory settings?

While specific safety data for (3R)-hexan-3-ol is limited, analogous alcohols (e.g., 1-hexanol) require:

- Ventilation : Use fume hoods to prevent inhalation exposure (OSHA WEEL limit: 40 ppm for hexanol) .

- PPE : Nitrile gloves, goggles, and flame-resistant lab coats (flammability class: Category 3) .

- Spill management : Absorb with inert materials (e.g., vermiculite) and neutralize with dilute acetic acid .

Advanced: What role does (3R)-hexan-3-ol play in intramolecular Schmidt reactions?

Derivatives like (±)-1-(1-azidocyclopentyl)hexan-3-ol undergo Schmidt reactions to form bicyclic amines. Critical parameters:

- Azide positioning : Ensures proximity to the carbonyl group for cyclization .

- Acid catalysis : Trifluoroacetic acid (TFA) promotes nitrene formation, achieving >70% yield .

- Stereochemical analysis : Chiral HPLC confirms retention of configuration in the final product .

Basic: How is (3R)-hexan-3-ol characterized in complex mixtures (e.g., plant volatiles)?

- HS-SPME-GC/MS : Headspace solid-phase microextraction isolates volatile alcohols, with MS fragmentation patterns (m/z 100.16 [M⁺]) confirming identity .

- Enantioselective columns : Cyclodextrin-based GC columns differentiate (3R)-hexan-3-ol from its cis-3-hexenol isomer .

Advanced: Can computational modeling predict (3R)-hexan-3-ol’s reactivity in oxidation reactions?

Yes. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model oxidation pathways:

- Transition states : Predict activation energies for CrO₃-mediated oxidation to 3-hexanone .

- Solvent effects : Simulate protic vs. aprotic solvents’ impact on reaction kinetics .

- Validation : Experimental yields (85–92%) align with computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.